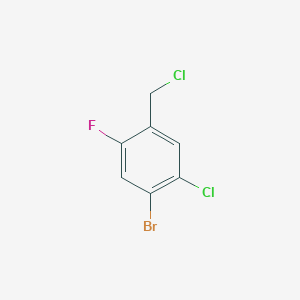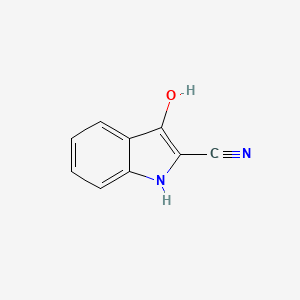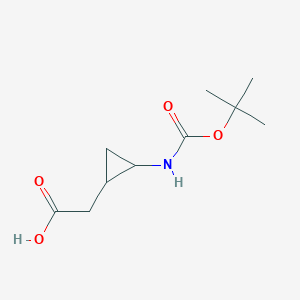
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 2-position and a butylamine chain at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques may also be employed to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and amine group are key functional moieties that facilitate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Methylpyridin-4-yl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-Methylpyridine: A simpler analog without the butylamine chain.
1-(2-Methylpyridin-4-yl)ethan-1-amine: A shorter chain analog with potentially different properties.
Uniqueness
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of both a pyridine ring and a butylamine chain
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(1S)-1-(2-methylpyridin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-10(11)9-5-6-12-8(2)7-9/h5-7,10H,3-4,11H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
CVUKSZKNQOXXBU-JTQLQIEISA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC(=NC=C1)C)N |
Kanonische SMILES |
CCCC(C1=CC(=NC=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
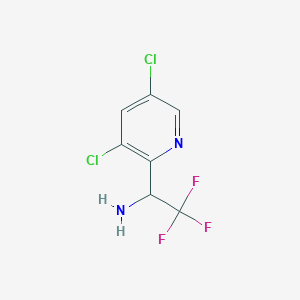
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
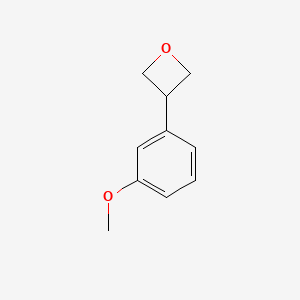
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
